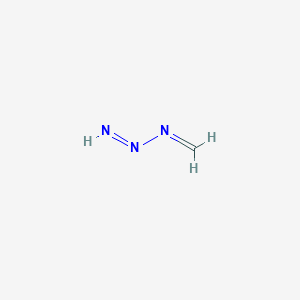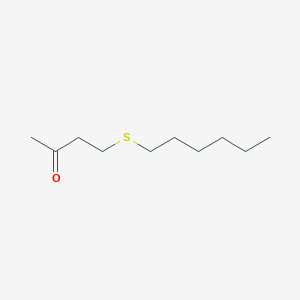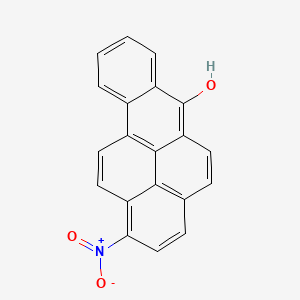![molecular formula C15H13FO2S B14359286 Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- CAS No. 90616-51-6](/img/structure/B14359286.png)
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is an organic compound characterized by a benzene ring substituted with a fluoro group and a sulfonyl-ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with a fluoro-substituted sulfonyl-ethenyl reagent under controlled conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Aluminum chloride (AlCl3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Sulfonyl-ethenyl derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- involves its interaction with molecular targets through electrophilic aromatic substitution. The fluoro and sulfonyl-ethenyl groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of intermediate complexes and the stabilization of transition states during the reaction process .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-fluoro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a sulfonyl-ethenyl group.
Benzene, 1-fluoro-4-(2-phenylethyl)-: Contains a phenylethyl group instead of a sulfonyl-ethenyl group.
Benzene, 1-ethenyl-4-fluoro-: Features an ethenyl group instead of a sulfonyl-ethenyl group.
Uniqueness
Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]- is unique due to the presence of both fluoro and sulfonyl-ethenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90616-51-6 |
|---|---|
Fórmula molecular |
C15H13FO2S |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1-(2-benzylsulfonylethenyl)-4-fluorobenzene |
InChI |
InChI=1S/C15H13FO2S/c16-15-8-6-13(7-9-15)10-11-19(17,18)12-14-4-2-1-3-5-14/h1-11H,12H2 |
Clave InChI |
CJZVNSBEGOPYSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)C=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)



![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)


![N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B14359308.png)
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
